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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

This technical support center provides guidance for researchers, scientists, and drug
development professionals on optimizing the dosage of JINJ-61803534 for in vivo experiments.
The following information is curated from preclinical and clinical studies to address common
challenges and questions.

Frequently Asked Questions (FAQSs)

Q1: What is JNJ-61803534 and what is its mechanism of action?

JNJ-61803534 is a potent and selective inverse agonist of the Retinoid-related Orphan
Receptor gamma t (RORyt).[1][2][3] RORVyt is a nuclear transcription factor that plays a critical
role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines,
including IL-17A, IL-17F, and IL-22.[1][2][4] By inhibiting RORyt, JINJ-61803534 effectively
suppresses the IL-23/IL-17 inflammatory pathway, which is implicated in various autoimmune
and inflammatory diseases.[1][2][3][4]

Q2: What is a recommended starting dose for in vivo experiments in mice?

Based on preclinical studies, a starting oral dose range of 3-10 mg/kg, administered once or
twice daily, is a reasonable starting point for efficacy studies in mouse models of inflammation.
[2][5][6] Dose-response studies are crucial to determine the optimal dose for your specific
model and experimental endpoint.

Q3: How should | formulate INJ-61803534 for oral administration?
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For oral administration in mice, JNJ-61803534 can be formulated as a suspension. A common
vehicle used in preclinical studies is a mixture of a suitable solvent like DMSO, a solubilizing
agent such as PEG300 or 20% SBE-B-CD in saline, and a surfactant like Tween-80.[6] It is
recommended to prepare the formulation fresh daily.[6]

Q4: What are the known effective doses of INJ-61803534 in preclinical models?

JNJ-61803534 has demonstrated efficacy in a dose-dependent manner in mouse models of
collagen-induced arthritis (CIA) and imiquimod-induced skin inflammation.[1][2][4] In the CIA
model, oral doses ranging from 3 to 100 mg/kg/day significantly attenuated inflammation.[2] In
the imiquimod-induced skin inflammation model, oral doses of 30 and 100 mg/kg showed
significant inhibition of disease scores.[7][8]

Q5: What pharmacodynamic markers can be used to assess target engagement in vivo?

Inhibition of IL-17A production is a key pharmacodynamic marker for JINJ-61803534.[1][2] This
can be measured ex vivo in whole blood or in tissue homogenates from the site of
inflammation.[1] Additionally, analyzing the gene expression of RORyt-regulated genes such as
IL17A, IL17F, IL22, and IL23R in affected tissues can also demonstrate target engagement.[1]

[2]
Q6: Are there any known toxicities associated with INJ-618035347

Preclinical 1-month toxicity studies in rats and dogs identified well-tolerated doses.[1][2] In a
Phase 1 study with healthy human volunteers, single ascending doses up to 200 mg were well
tolerated.[1][2][4] However, the clinical development of INJ-61803534 was terminated due to
findings of embryofetal toxicity in rabbits.[5][7] Researchers should be aware of this potential
toxicity and take appropriate precautions.
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Issue

Possible Cause

Recommended Action

Lack of efficacy at previously

reported doses.

1. Suboptimal Formulation:
Poor solubility or stability of the
compound in the vehicle. 2.
Insufficient Drug Exposure:
Rapid metabolism or clearance
in the specific animal model. 3.
Model-Specific Differences:
The chosen in vivo model may
be less sensitive to RORyt

inhibition.

1. Optimize Formulation:
Experiment with different
vehicles or formulation
methods to improve solubility
and stability.[6] 2.
Pharmacokinetic (PK)
Analysis: Conduct a pilot PK
study to measure plasma
concentrations of JNJ-
61803534 at different time
points after dosing. 3. Dose
Escalation: If PK is adequate,
consider a carefully monitored

dose escalation study.

Unexpected Toxicity or

Adverse Events.

1. Off-Target Effects: The
compound may be interacting
with other biological targets. 2.
Vehicle Toxicity: The
formulation vehicle itself may
be causing adverse effects. 3.
Dose Too High: The
administered dose may be
exceeding the maximum
tolerated dose (MTD) in the

specific animal strain or model.

1. Literature Review:
Investigate potential off-target
liabilities of RORyt inhibitors. 2.
Vehicle Control Group: Always
include a vehicle-only control
group to assess the effects of
the formulation. 3. MTD Study:
If not already performed,
conduct a maximum tolerated
dose study to establish a safe

dose range.[9]

High variability in experimental

results.

1. Inconsistent Dosing:
Inaccurate or inconsistent
administration of the
compound. 2. Animal
Variability: Biological
differences between individual
animals. 3. Assay Variability:
Inconsistent sample collection

or processing.

1. Standardize Dosing
Technique: Ensure all
personnel are trained and use
a consistent technique for oral
gavage. 2. Increase Group
Size: A larger number of
animals per group can help to
reduce the impact of individual
variability. 3. Standardize

Protocols: Implement and
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strictly follow standardized
protocols for all experimental

procedures.

Quantitative Data Summary

Table 1: In Vivo Efficacy of INJ-61803534 in a Mouse Collagen-Induced Arthritis (CIA)
Model[2]

Dosage (Oral) Dosing Frequency Outcome

Dose-dependent attenuation of

inflammation, achieving ~90%

3, 10, 30, 100 mg/kg/day Twice Daily (BID) ] o o
maximum inhibition of clinical
score.[1][2]

) Significant reduction in clinical

60 mg/kg Once Daily (QD)

arthritis score.

Table 2: In Vivo Efficacy of INJ-61803534 in a Mouse Imiquimod-Induced Skin Inflammation
Model[1][7]

Dosage (Oral) Dosing Frequency Outcome

Trend towards inhibition of IL-

30 mg/kg Not Specified )
17A and IL-17F expression.[7]
Significant inhibition of disease
N score and expression of
100 mg/kg Not Specified

RORyt-regulated genes (IL-
17A, IL-17F, IL-22).[1][7]

Experimental Protocols

Protocol 1: Preparation of JNJ-61803534 for Oral Administration in Mice
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This protocol is a general guideline and may require optimization based on laboratory-specific
conditions.

o Materials:

o JNJ-61803534 powder

[¢]

Dimethyl sulfoxide (DMSO)

[¢]

Polyethylene glycol 300 (PEG300)

Tween-80

[e]

o

Sterile Saline (0.9% NacCl)

e Procedure: a. Weigh the required amount of INJ-61803534 powder. b. Prepare a stock
solution by dissolving JNJ-61803534 in a minimal amount of DMSO. For example, to
prepare a 20.8 mg/mL stock solution.[6] c. To prepare the final dosing solution, add the
DMSO stock solution to PEG300 and mix thoroughly.[6] d. Add Tween-80 to the mixture and
mix again.[6] e. Finally, add saline to reach the desired final volume and concentration, and
vortex until a uniform suspension is formed.[6] f. Example Formulation (for a 10 mg/kg dose
in a 20g mouse with a 10 mL/kg dosing volume):

o Required concentration: 1 mg/mL

o Prepare a 10 mg/mL stock in DMSO.

o Mix 100 pL of the DMSO stock with 400 uL of PEG300.

o Add 50 pL of Tween-80 and mix.

o Add 450 pL of saline to bring the total volume to 1 mL. g. Administer the freshly prepared
suspension to mice via oral gavage.

Protocol 2: Ex Vivo IL-17A Measurement in Whole Blood
o Materials:
o Whole blood collected from treated and control animals

o Stimulants (e.g., anti-CD3/anti-CD28 antibodies, or PMA/lonomycin)
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o RPMI-1640 medium

o Fetal Bovine Serum (FBS)

o Penicillin-Streptomycin

o Brefeldin A or Monensin (protein transport inhibitors)

o ELISA kit for mouse IL-17A

e Procedure: a. Collect whole blood into tubes containing an anticoagulant (e.g., heparin). b.
Dilute the blood with an equal volume of complete RPMI medium (containing FBS and
antibiotics). c. Add the desired stimulants to the diluted blood. d. Add a protein transport
inhibitor to prevent secretion of cytokines. e. Incubate the samples for 4-6 hours at 37°C in a
5% CO2 incubator. f. After incubation, centrifuge the samples to pellet the cells and collect
the plasma supernatant. g. Measure the concentration of IL-17A in the plasma using a
commercially available ELISA kit, following the manufacturer's instructions.

Visualizations
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RORyt Signaling Pathway and Inhibition by JNJ-61803534
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Caption: RORyt signaling pathway and the inhibitory action of INJ-61803534.
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General In Vivo Dosing and Efficacy Workflow
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Caption: A general workflow for in vivo dosing and efficacy studies.
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Troubleshooting Logic for In Vivo Experiments
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Caption: A logical flow for troubleshooting common in vivo experimental issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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